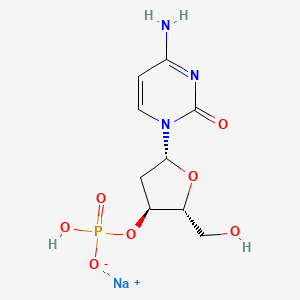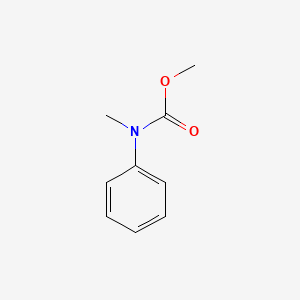
Ethyl 4-(benzylamino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(benzylamino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as benzylamino, chloro, and ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzylamino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions using benzylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Continuous-flow synthesis techniques can be employed to enhance reaction efficiency and yield. These methods often involve the use of automated reactors and precise control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(benzylamino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or benzylamino groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(benzylamino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Research: The compound is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of Ethyl 4-(benzylamino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-(benzylamino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: shares structural similarities with other quinoline derivatives such as chloroquine and quinine.
Benzylamine: A simpler compound with a benzyl group attached to an amine, used as a precursor in organic synthesis.
Uniqueness
- The presence of multiple functional groups in this compound provides it with unique chemical reactivity and potential biological activity.
- Its specific substitution pattern on the quinoline core differentiates it from other quinoline derivatives, potentially leading to distinct pharmacological properties.
Eigenschaften
Molekularformel |
C19H17ClN2O3 |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)15-17(21-11-12-7-4-3-5-8-12)13-9-6-10-14(20)16(13)22-18(15)23/h3-10H,2,11H2,1H3,(H2,21,22,23) |
InChI-Schlüssel |
CVRBNGKFGHUREB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14111425.png)
![1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111426.png)


![1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111432.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14111434.png)






![N-(oxolan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B14111488.png)
![N-[3-(acetylamino)phenyl]-2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14111492.png)
